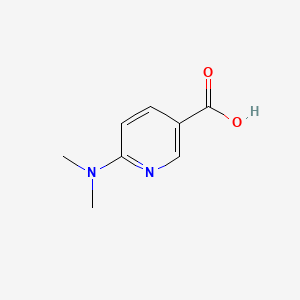

6-(dimethylamino)nicotinic acid

Description

Historical Context and Discovery of Pyridine (B92270) Carboxylic Acid Derivatives

The study of pyridine carboxylic acids dates back to the early investigations of pyridine and its derivatives. Pyridine carboxylic acids are a group of organic compounds that consist of a pyridine ring substituted with one or more carboxyl groups. wikipedia.orgwikipedia.org The simplest forms are the three monocarboxylic acid isomers, distinguished by the position of the carboxyl group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgnih.gov

Historically, nicotinic acid, also known as niacin or vitamin B3, gained prominence in the early 20th century with the understanding of its role in preventing and treating pellagra, a disease caused by vitamin deficiency. frontiersin.org This discovery cemented the biological importance of the pyridine-3-carboxylic acid structure. Early chemical research focused on methods for the synthesis and modification of these compounds. For instance, patents from the mid-20th century describe processes for the esterification of pyridine carboxylic acids, highlighting their value as chemical intermediates in the synthesis of other important molecules, such as niacinamide. google.com Over the years, research has expanded to include a wide array of derivatives, created by adding different functional groups to the pyridine ring to modulate their chemical and biological properties. google.com

Significance of the Nicotinic Acid Scaffold in Medicinal Chemistry

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its derivatives have been successfully developed into drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia. nih.govresearchgate.net The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity. nih.gov

For decades, nicotinic acid itself has been used as a broad-spectrum lipid-modifying drug. nih.gov It is particularly effective at raising levels of high-density lipoprotein cholesterol (HDL-C), while also lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides. nih.govwikipedia.org The discovery of a specific G-protein-coupled receptor for nicotinic acid (GPR109A) has provided deeper insights into its mechanism of action and spurred the development of new, more targeted drugs for dyslipidemia. nih.govnih.gov

Beyond lipid metabolism, the nicotinic acid scaffold is a key component in compounds developed for other therapeutic areas. Researchers have synthesized and evaluated nicotinic acid derivatives as potential anti-inflammatory agents, with some showing significant activity and improved gastric safety profiles compared to traditional drugs. nih.govnih.gov Furthermore, derivatives have been investigated for their antimicrobial properties, with some showing promising activity against various bacterial strains, including resistant ones like MRSA. nih.gov The versatility of the nicotinic acid scaffold continues to make it an attractive starting point for the design and synthesis of new drug candidates. nih.govresearchgate.net

Overview of Research Trajectories for 6-(Dimethylamino)nicotinic Acid

This compound is a derivative of nicotinic acid that has garnered attention in medicinal chemistry for its potential biological activity. As a research chemical, it is primarily utilized in early discovery studies. sigmaaldrich.com The core of the molecule is the nicotinic acid scaffold, with the addition of a dimethylamino group at the 6-position of the pyridine ring. This substitution is expected to influence its chemical characteristics and pharmacological properties compared to the parent compound, niacin.

The primary research trajectory for this compound involves its synthesis and evaluation as a potential modulator of biological targets like enzymes and receptors. Synthetic routes can involve the nucleophilic substitution of a halogen at the 6-position of a nicotinic acid derivative with dimethylamine (B145610). The presence of the dimethylamino group enhances the molecule's ability to bind to certain molecular targets, which forms the basis for its investigation in drug discovery programs. However, specific, in-depth research detailing its biological activities and applications is not yet widely published, indicating its status as a compound in the early phases of investigation. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 82846-28-4 | sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C₈H₁₀N₂O₂ | scbt.com |

| Molecular Weight | 166.18 g/mol | scbt.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | XWMLEYINWKGSAC-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | O=C(O)C1=CN=C(N(C)C)C=C1 | sigmaaldrich.comsigmaaldrich.com |

The future for this compound lies in the systematic exploration of its biological effects. Given the broad therapeutic relevance of the nicotinic acid scaffold, emerging research will likely focus on screening this derivative against a variety of biological targets. The introduction of the dimethylamino group at the 6-position alters the electronic and steric properties of the molecule, which could lead to novel interactions with enzymes and receptors that are not observed with nicotinic acid itself.

Future research directions will likely involve:

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes implicated in diseases like cancer or inflammation, a common application for pyridine carboxylic acid derivatives. nih.gov

Receptor Binding Assays: Evaluating its affinity and activity at known receptors, including but not limited to the nicotinic acid receptor GPR109A, to determine if the dimethylamino modification confers unique signaling properties. nih.gov

Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in biological systems, a critical step for any potential therapeutic candidate.

Analogue Synthesis: Using this compound as a starting point for the creation of a library of related compounds to establish structure-activity relationships (SAR) and optimize for potency and selectivity against a chosen biological target.

Structure

3D Structure

Propriétés

IUPAC Name |

6-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMLEYINWKGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232030 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-28-4 | |

| Record name | 6-(Dimethylamino)-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82846-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Dimethylamino)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E3K6C9ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 6 Dimethylamino Nicotinic Acid and Its Derivatives

Direct Synthesis Approaches for 6-(Dimethylamino)nicotinic Acid

Direct synthesis of this compound typically involves building the molecule by modifying the nicotinic acid core. This can be achieved by forming the ester, followed by the introduction of the dimethylamino group, or by direct amination of a suitable nicotinic acid precursor.

Carboxylic Acid Esterification Techniques for Nicotinate (B505614) Synthesis

A fundamental step in the synthesis of nicotinic acid derivatives is the esterification of the carboxylic acid group. This reaction not only protects the acid functionality but also creates a more reactive intermediate for subsequent reactions, such as hydrazide formation. The most common method is the Fischer esterification, where nicotinic acid is refluxed with an alcohol, typically methanol, in the presence of a strong acid catalyst.

A standard laboratory procedure involves reacting nicotinic acid with methanol and a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to drive the reaction to completion unishivaji.ac.in. After cooling, the reaction mixture is neutralized, often with a sodium carbonate solution, and the resulting methyl nicotinate is extracted using an organic solvent like chloroform unishivaji.ac.in. This process yields the nicotinate ester, which is a crucial precursor for various derivatives.

Key Reaction Parameters for Esterification of Nicotinic Acid:

| Parameter | Description | Source(s) |

| Reactants | Nicotinic acid, Methanol | unishivaji.ac.in |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | unishivaji.ac.in |

| Conditions | Reflux, approx. 13 hours | unishivaji.ac.in |

| Workup | Neutralization with 10% sodium carbonate, extraction with chloroform | unishivaji.ac.in |

| Product | Methyl nicotinate | unishivaji.ac.in |

Reaction of Nicotinic Acid with Dimethylamino Reagents

The introduction of the dimethylamino group at the 6-position of the nicotinic acid ring is a key transformation. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a leaving group on the aromatic ring, such as a halogen, is displaced by a nucleophile masterorganicchemistry.com.

For the synthesis of this compound, a common starting material is 6-chloronicotinic acid nih.gov. The chlorine atom at the 6-position is an effective leaving group, activated by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the carboxylic acid group. The reaction is performed by treating 6-chloronicotinic acid with dimethylamine (B145610). The nucleophilic dimethylamine attacks the carbon atom bearing the chlorine, leading to the substitution and formation of this compound. This reaction is often carried out in a suitable solvent at elevated temperatures to ensure a sufficient reaction rate. The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution masterorganicchemistry.comyoutube.com.

Solvent-Free Synthesis Protocols and Catalytic Systems

In line with the principles of green chemistry, solvent-free and catalyst-free methods are being developed for the synthesis of nicotinic acid derivatives. These methods offer advantages such as reduced environmental impact, operational simplicity, and often shorter reaction times with high yields.

An analogous environmentally friendly approach has been reported for the synthesis of 2-anilino nicotinic acid derivatives, which can be adapted for this compound. This method involves the direct reaction of 2-chloronicotinic acid with various primary aromatic amines by simply heating the reactants together without any solvent or catalyst. This operationally simple procedure can lead to excellent yields in a very short time frame (15–120 minutes). By analogy, heating 6-chloronicotinic acid with dimethylamine under solvent-free conditions represents a potential green synthetic route to this compound.

Synthesis of Nicotinic Acid Derivatives Incorporating Dimethylamino Moieties

Once this compound or its ester is synthesized, the carboxylic acid group can be further modified to produce a range of derivatives, with hydrazides being a particularly important class.

Synthesis of Hydrazide Derivatives of Nicotinic Acid

Nicotinic acid hydrazides are significant compounds in medicinal chemistry and serve as building blocks for the synthesis of various heterocyclic systems nih.gov. The general synthesis of these hydrazides involves the reaction of a nicotinate ester with hydrazine hydrate mdpi.com.

Preparation of Nicotinic Acid Hydrazide as a Key Intermediate

The preparation of nicotinic acid hydrazide is a straightforward and high-yielding reaction that serves as a crucial step in creating more complex derivatives mdpi.comresearchgate.net. The process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the nicotinate ester.

Typically, methyl nicotinate (or in this specific case, methyl 6-(dimethylamino)nicotinate) is refluxed with hydrazine hydrate in a solvent such as methanol or ethanol unishivaji.ac.inmdpi.com. The reaction is generally heated for a few hours. Upon completion, the reaction mixture is cooled, and the solvent is often removed by evaporation to yield the solid nicotinoyl hydrazide, which can then be purified by recrystallization unishivaji.ac.in. This hydrazide intermediate is a versatile precursor for synthesizing Schiff bases and other biologically active molecules researchgate.net.

General Synthesis Pathway for Nicotinic Acid Hydrazide:

| Step | Starting Material | Reagent(s) | Conditions | Product | Source(s) |

| 1 | Nicotinic Acid | Methanol, H₂SO₄ (cat.) | Reflux | Methyl Nicotinate | unishivaji.ac.in |

| 2 | Methyl Nicotinate | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in Methanol | Nicotinoyl Hydrazide | unishivaji.ac.inmdpi.com |

Condensation Reactions with Aromatic Aldehydes and Isatins

A common and effective method for elaborating the structure of this compound derivatives involves the condensation of its corresponding hydrazide with aromatic aldehydes and isatins. This reaction pathway typically begins with the conversion of this compound to its hydrazide, 6-(dimethylamino)nicotinohydrazide, by reacting the parent acid or its ester with hydrazine hydrate.

The resulting 6-(dimethylamino)nicotinohydrazide possesses a nucleophilic amino group that readily condenses with the electrophilic carbonyl carbon of aromatic aldehydes and the C-3 carbonyl group of isatins. The reaction with aromatic aldehydes, often carried out in a suitable solvent like ethanol with a catalytic amount of acid, yields N'-arylidene-6-(dimethylamino)nicotinohydrazides, commonly known as Schiff bases. researchgate.net

Similarly, condensation with isatin derivatives in a solvent such as absolute ethanol, often with a few drops of glacial acetic acid as a catalyst, leads to the formation of isatin–nicotinohydrazide hybrids. nih.gov These reactions are generally high-yielding and provide a straightforward route to complex molecules incorporating both the this compound scaffold and an isatin moiety. nih.gov The specific substituents on the aromatic aldehyde or isatin ring can be varied to generate a library of compounds with diverse structural features.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product |

| 6-(Dimethylamino)nicotinohydrazide | Substituted Aromatic Aldehyde | N'-(substituted-benzylidene)-6-(dimethylamino)nicotinohydrazide |

| 6-(Dimethylamino)nicotinohydrazide | N-substituted Isatin | N-(2-oxo-1,2-dihydroindol-3-ylidene)-6-(dimethylamino)nicotinohydrazide derivative |

Coupling with Amino Acids for Novel Hydrazide Structures

The carboxylic acid functionality of this compound can be coupled with the amino group of amino acids to form novel amide linkages. More commonly, the corresponding 6-(dimethylamino)nicotinohydrazide is coupled with N-protected amino acids to create more complex hydrazide structures. This approach allows for the incorporation of chiral amino acid residues, introducing stereochemical diversity into the final molecules.

The coupling reaction is typically facilitated by a peptide coupling agent. A widely used and efficient reagent for this purpose is N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU). researchgate.net The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (Et3N). researchgate.net The amino acid is usually protected at the N-terminus, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent self-condensation and ensure selective amide bond formation with the hydrazide. researchgate.net This method provides high yields and purity of the desired N-Boc-amino acid-(N'-nicotinoyl) hydrazide derivatives. researchgate.net

Table 2: Reagents for Amino Acid Coupling

| Starting Material | Amino Acid | Coupling Agent | Base | Product Type |

| 6-(Dimethylamino)nicotinohydrazide | N-Boc-L-amino acid | HATU | Triethylamine | N-Boc-amino acid-(N'-(6-(dimethylamino)nicotinoyl))hydrazide |

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives of this compound are synthesized through a multi-step process that typically begins with the formation of a Schiff base. researchgate.net First, 6-(dimethylamino)nicotinohydrazide is condensed with a substituted aromatic aldehyde to yield the corresponding N'-arylidene-6-(dimethylamino)nicotinohydrazide.

This Schiff base intermediate then undergoes cyclocondensation with a thiol-containing carboxylic acid, most commonly thioglycolic acid. researchgate.net The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone ring. nih.gov This cyclization is often carried out in a suitable solvent, and in some procedures, a dehydrating agent or a catalyst like zinc chloride is employed to facilitate the reaction. researchgate.netmdpi.com The final products are N-(2-aryl-4-oxothiazolidin-1-yl)-6-(dimethylamino)nicotinamides.

Synthesis of Pyrazole and Triazole Derivatives

The synthesis of pyrazole and triazole derivatives incorporating the this compound moiety can be achieved through various cyclocondensation and cycloaddition reactions.

Pyrazole Derivatives: Pyrazoles are typically formed by the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov In the context of this compound, its hydrazide can serve as the hydrazine component. Condensation of 6-(dimethylamino)nicotinohydrazide with a suitable 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in an appropriate solvent and often under acidic or basic catalysis, would lead to the formation of a pyrazole ring attached to the nicotinoyl framework. researchgate.netuobaghdad.edu.iq

Triazole Derivatives: The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with various reagents. For instance, 6-(dimethylamino)nicotinohydrazide can be reacted with carbon disulfide in the presence of a base to form an intermediate which, upon further reaction with hydrazine, can cyclize to a triazole. Another common route to 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. This would require the conversion of a this compound derivative into an azide or an alkyne, which would then react with a suitable reaction partner to form the triazole ring. mdpi.com

Synthesis of Substituted Nicotinamides

The synthesis of substituted nicotinamides from this compound is a direct amidation reaction. This transformation can be achieved through several methods, with the choice of method often depending on the nature of the amine and the desired reaction conditions.

A common laboratory-scale method involves the activation of the carboxylic acid group. This can be done by converting the carboxylic acid to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine. mdpi.com Alternatively, peptide coupling reagents can be employed for a milder and more direct amidation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are effective for promoting the formation of the amide bond between this compound and a primary or secondary amine. nih.gov This reaction is typically carried out in an inert solvent like dichloromethane at room temperature or slightly below. nih.gov

Table 3: Common Reagents for Nicotinamide (B372718) Synthesis

| Starting Material | Amine | Coupling/Activating Agents | Product |

| This compound | Primary or Secondary Amine | EDCI, HOBt | N-substituted-6-(dimethylamino)nicotinamide |

| This compound | Primary or Secondary Amine | Oxalyl Chloride, DMF (cat.) | N-substituted-6-(dimethylamino)nicotinamide |

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in chemical synthesis. This is particularly relevant for the preparation of potentially bioactive molecules like derivatives of this compound, where sustainable practices are increasingly important.

Catalyst Development for Efficient Synthesis

The development of advanced catalysts for the synthesis of this compound derivatives, particularly for the formation of amide bonds in nicotinamides, is a key area of research. Traditional methods often rely on stoichiometric activating agents, which generate significant amounts of waste. catalyticamidation.info Catalytic direct amidation, where a catalyst facilitates the reaction between a carboxylic acid and an amine with the only byproduct being water, is a much greener alternative.

Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for direct amidation reactions. nih.gov These catalysts can facilitate the dehydration process under milder conditions than uncatalyzed thermal methods. Another promising approach is the use of biocatalysts. Enzymes, such as lipases, offer a highly selective and environmentally friendly route to amide bond formation. For example, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide derivatives from nicotinic acid esters and amines. rsc.org This enzymatic approach often proceeds under mild conditions, in greener solvents, and can lead to high yields and purity of the desired products. rsc.org The use of continuous-flow microreactors in conjunction with immobilized enzymes like Novozym® 435 further enhances the efficiency and sustainability of the process. rsc.org

Table 4: Catalysts for Amide Bond Formation

| Catalyst Type | Example | Reaction | Advantages |

| Boron-based | Boronic Acids | Direct amidation of carboxylic acids and amines | Avoids stoichiometric activating agents, milder conditions |

| Biocatalyst | Novozym® 435 (Lipase) | Amidation of esters with amines | Mild reaction conditions, high selectivity, environmentally friendly |

Optimization of Reaction Conditions and Yields for this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical process in the development of various pharmacologically active molecules. The optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness of the final products. Research in this area has focused on several key parameters, including the choice of starting materials, solvents, catalysts, temperature, and reaction time. A common and effective synthetic route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 6-position of the nicotinic acid ring with dimethylamine.

Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is frequently achieved through the reaction of 6-chloronicotinic acid with dimethylamine. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group facilitates the attack of the nucleophile (dimethylamine) and displacement of the chloride ion. The efficiency of this process is highly dependent on the reaction conditions.

Key factors that are often optimized in this synthetic pathway include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they can effectively solvate the reactants and intermediates.

Temperature: The reaction temperature is a crucial parameter that influences the rate of reaction. Higher temperatures generally lead to faster reaction times but can also result in the formation of side products. Therefore, finding the optimal temperature is essential for maximizing the yield of the desired product.

Base: The presence of a base may be required to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product side. The choice and amount of base need to be carefully considered to avoid unwanted side reactions.

Catalyst: In some cases, a catalyst may be used to enhance the reaction rate. For instance, copper-based catalysts have been utilized in similar nucleophilic aromatic substitution reactions.

Detailed Research Findings

While specific optimization studies exclusively focused on this compound are not extensively detailed in publicly available literature, general principles of SNAr on pyridine rings provide a strong basis for optimizing its synthesis. For instance, studies on the synthesis of related 2-anilino nicotinic acid derivatives have explored solvent-free and catalyst-free conditions, which represent a greener and more efficient approach. These methods often involve heating the reactants at elevated temperatures for a specific duration to achieve high yields.

In the broader context of nicotinic acid derivative synthesis, various optimization strategies have been reported. For the synthesis of nicotinic acid itself, oxidation of 3-methylpyridine is a common industrial method. Optimization of this process has involved exploring different oxidizing agents, catalysts, and reaction conditions to maximize yield and selectivity. For example, the use of nitric acid or potassium permanganate as oxidizing agents has been well-documented, with yields being influenced by factors such as temperature and reactant ratios.

Enzymatic approaches are also emerging as a powerful tool for the synthesis of nicotinic acid and its derivatives. These methods offer mild reaction conditions and high selectivity. Optimization in biocatalytic processes typically involves screening for suitable enzymes, optimizing pH, temperature, and substrate concentration to achieve high conversion rates and yields.

To provide a clearer understanding of how reaction parameters can influence the yield of nicotinic acid derivatives, the following interactive data tables present hypothetical optimization data based on common trends observed in the synthesis of related compounds.

Table 1: Optimization of Solvent and Temperature for the Synthesis of this compound

This table illustrates the effect of different solvents and reaction temperatures on the yield of this compound from 6-chloronicotinic acid and dimethylamine.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMF | 100 | 12 | 75 |

| 2 | DMF | 120 | 8 | 85 |

| 3 | DMF | 140 | 6 | 82 |

| 4 | DMSO | 100 | 12 | 78 |

| 5 | DMSO | 120 | 8 | 88 |

| 6 | DMSO | 140 | 6 | 86 |

| 7 | Acetonitrile | 80 | 24 | 65 |

| 8 | Acetonitrile | 100 | 18 | 72 |

Table 2: Influence of Base on the Yield of this compound

This table shows the impact of different bases on the reaction yield when conducted in DMSO at 120°C for 8 hours.

| Entry | Base (equivalents) | Yield (%) |

| 1 | None | 65 |

| 2 | K₂CO₃ (1.5) | 88 |

| 3 | Na₂CO₃ (1.5) | 85 |

| 4 | Et₃N (2.0) | 75 |

| 5 | Pyridine (2.0) | 72 |

These tables demonstrate that a systematic variation of reaction parameters is crucial for achieving optimal yields in the synthesis of this compound and its derivatives. The selection of an appropriate solvent, temperature, and base can lead to significant improvements in the efficiency of the synthetic process.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the functional groups present. While specific experimental data for 6-(dimethylamino)nicotinic acid is not widely published, an analysis can be constructed based on its structural relative, nicotinic acid.

For nicotinic acid, characteristic IR absorption bands are well-documented. evitachem.com The FT-IR spectrum of nicotinic acid shows significant peaks corresponding to its carboxylic acid and pyridine (B92270) moieties. evitachem.com For instance, a broad band is typically observed for the O-H stretch of the carboxylic acid group, often in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp band, typically around 1700 cm⁻¹. uni-marburg.de In the spectrum of niacin, bands at 1698 cm⁻¹ and 1617 cm⁻¹ are attributed to C=O and C=N stretching, respectively. evitachem.com C-H stretching vibrations from the aromatic ring are observed in the 3100-3000 cm⁻¹ region. uni-marburg.de

For this compound, the introduction of the electron-donating dimethylamino group at the C-6 position of the pyridine ring would be expected to influence these vibrations. The key additional vibrational modes would be associated with the N(CH₃)₂ group, including C-N stretching and C-H bending and stretching of the methyl groups. The C-H stretching from the dimethylamino group would likely appear in the 2950-2850 cm⁻¹ region. The electronic effect of the dimethylamino group could also cause slight shifts in the characteristic frequencies of the pyridine ring and the carboxylic acid group compared to unsubstituted nicotinic acid.

Table 1: Expected IR Absorption Bands for this compound (based on Nicotinic Acid data)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad band |

| Carboxylic Acid | C=O stretch | ~1700 | Strong, sharp band |

| Pyridine Ring | C=C and C=N stretch | 1600 - 1450 | Multiple bands |

| Dimethylamino | C-H stretch | 2950 - 2850 | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

This table is predictive and based on characteristic functional group frequencies and data from the parent compound, nicotinic acid.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of molecules during vibrations. While specific Raman data for this compound is scarce, the spectrum of the related compound nicotinamide (B372718) (niacinamide) offers insight. The Raman spectrum of nicotinamide shows characteristic peaks for the pyridine ring and the amide group.

For this compound, strong Raman scattering would be expected from the aromatic pyridine ring vibrations. The symmetric stretching of the ring would likely produce a prominent band. The dimethylamino group would also contribute to the spectrum, with C-N stretching and methyl group deformations being observable. As an analytical technique, Raman spectroscopy could be particularly useful for studying this compound in aqueous solutions, an environment where IR spectroscopy is often challenging due to the strong absorption by water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the signals provide information on the electronic environment, neighboring protons, and the number of protons, respectively.

For the parent compound, nicotinic acid, the protons on the pyridine ring (at positions 2, 4, 5, and 6) have distinct chemical shifts. Typically, the proton at position 2 is the most downfield, followed by the protons at positions 6, 4, and 5.

In this compound, the proton at the C-6 position is replaced by the dimethylamino group. This substitution has two major effects on the ¹H NMR spectrum:

The signal corresponding to H-6 disappears.

A new, strong singlet appears, corresponding to the six equivalent protons of the two methyl groups of the dimethylamino substituent. This signal would be expected in the upfield region, likely around 3.0 ppm. The singlet nature of this peak is due to the lack of adjacent protons to couple with.

The electron-donating nature of the dimethylamino group would also shield the remaining protons on the pyridine ring (H-2, H-4, and H-5), causing their signals to shift to a lower frequency (upfield) compared to their positions in unsubstituted nicotinic acid.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.5-9.0 | Doublet | Shifted upfield compared to nicotinic acid. |

| H-4 | ~7.8-8.2 | Doublet of doublets | Shifted upfield compared to nicotinic acid. |

| H-5 | ~7.0-7.4 | Doublet | Shifted upfield compared to nicotinic acid. |

| -N(CH₃)₂ | ~3.0 | Singlet | Integrates to 6H. |

This table is predictive, with shifts estimated based on data for nicotinic acid and general substituent effects.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Generally, ¹³C NMR spectra are decoupled, meaning each unique carbon atom appears as a single line.

The ¹³C NMR spectrum of nicotinic acid shows six distinct signals for its six carbon atoms (five in the pyridine ring and one in the carboxyl group). For this compound, eight distinct signals are expected: five for the pyridine ring carbons, one for the carboxyl carbon, and two for the methyl carbons of the dimethylamino group (which are equivalent).

The attachment of the electron-donating dimethylamino group at C-6 would significantly shield this carbon, causing a substantial upfield shift in its resonance compared to its position in nicotinic acid. The other ring carbons would also be affected, though to a lesser extent. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 165-175 ppm range. The two equivalent methyl carbons from the dimethylamino group would produce a signal in the upfield region, likely around 40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~150-155 | |

| C-3 | ~120-125 | Carbon attached to the carboxyl group. |

| C-4 | ~135-140 | |

| C-5 | ~105-110 | Shielded by the amino group. |

| C-6 | ~155-160 | Significantly shielded by the attached nitrogen. |

| -COOH | ~165-175 | Carbonyl carbon. |

This table is predictive, with shifts estimated based on data for nicotinic acid and known substituent chemical shift effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₂N₂O₂, which corresponds to a molecular weight of 216.24 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 216.

Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Likely fragmentation pathways for this compound include:

Loss of a carboxyl group (-COOH): This would result in a fragment ion with m/z 171 (M - 45). This is a common fragmentation for carboxylic acids.

Loss of a methyl group (-CH₃): Fragmentation of the dimethylamino group could lead to the loss of a methyl radical, resulting in a fragment ion at m/z 201 (M - 15).

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 172 (M - 44).

Analysis of related compounds, such as 6-methyl nicotinic acid, shows fragmentation patterns involving the loss of the carboxyl group, supporting these predictions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 216 | [M]⁺ | Molecular Ion |

| 201 | [M - CH₃]⁺ | Loss of a methyl group |

| 172 | [M - CO₂]⁺ | Loss of carbon dioxide |

This table is predictive and based on the compound's structure and common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. wikipedia.org This absorption is dependent on the electronic structure of the molecule. For a molecule to absorb light in the UV-Vis region (approximately 200-800 nm), it must contain a chromophore, which is a part of the molecule responsible for its color or, more broadly, its absorption of light. wikipedia.orgresearchgate.net

The structure of this compound contains a substituted pyridine ring, which acts as its primary chromophore. The key components of this chromophore system are:

The aromatic pyridine ring with its delocalized π-electron system.

The electron-donating dimethylamino group (-N(CH₃)₂) attached at position 6.

The electron-withdrawing carboxylic acid group (-COOH) attached at position 3.

The interaction of these groups with the pyridine ring influences the energy levels of the molecular orbitals. The absorption of UV light promotes electrons from a lower energy orbital (ground state) to a higher energy orbital (excited state). wikipedia.org For organic chromophores like the one in this compound, the principal electronic transitions observed are typically π → π* and n → π*.

π → π transitions:* These are generally high-energy, intense absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyridine ring is primarily responsible for these transitions.

n → π transitions:* These lower-energy, less intense transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic acid, to a π* antibonding orbital.

The presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (carboxylic acid) on the aromatic ring is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted nicotinic acid. The dimethylamino group, in particular, typically causes a bathochromic shift (a shift to longer wavelengths), which can extend the absorption into the near-UV or visible region.

While the principles of UV-Vis spectroscopy indicate that this compound will have a characteristic absorption spectrum based on its chromophore, specific experimental data detailing its absorption maxima (λmax) and molar absorptivity values are not available in the reviewed scientific literature. Such a spectrum, if determined, would be unique to the compound and could be used for quantitative analysis according to the Beer-Lambert law. wikipedia.orgdu.edu.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rcsb.org This method provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in its solid state.

For this compound, a successful X-ray crystallographic analysis would yield a definitive model of its solid-state structure. This would involve:

Growing a suitable single crystal of the compound.

Exposing the crystal to a beam of X-rays and measuring the diffraction pattern produced as the X-rays are scattered by the electrons in the atoms.

Analyzing the diffraction data to calculate an electron density map, from which the positions of the individual atoms can be deduced.

The structural data obtained from this analysis would precisely define the geometry of the pyridine ring and its substituents. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding. In the case of this compound, potential hydrogen bonds could form between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring or the dimethylamino group of a neighboring molecule. These interactions govern how the molecules pack together to form the crystal lattice.

Detailed crystallographic data, including unit cell parameters (the dimensions of the basic repeating unit of the crystal), space group (the crystal's symmetry), and atomic coordinates, have not been reported for this compound in the public scientific databases searched. Such data would be invaluable for understanding its physical properties and intermolecular behavior in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For 6-(dimethylamino)nicotinic acid, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental chemical characteristics. jocpr.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of the molecule at various atomic arrangements to find the one with the minimum energy. For a flexible molecule like this compound, this involves a conformational analysis to identify different stable conformers arising from the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group and the C-N bond of the dimethylamino group to the pyridine (B92270) ring. nih.govmdpi.com

Studies on similar nicotinic acid derivatives have shown that different orientations of the carboxylic acid group relative to the pyridine nitrogen can lead to multiple stable conformers. jocpr.comsid.ir The planarity of the pyridine ring is a key feature, although the methyl groups of the dimethylamino substituent and the carboxylic acid group may deviate from this plane. jocpr.com The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.govresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Exemplary Data) This table presents hypothetical, yet realistic, optimized geometric parameters for the most stable conformer of this compound, based on DFT calculations reported for analogous molecules like 6-methylnicotinic acid and 2-aminonicotinic acid. nih.govjocpr.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-COOH | 1.495 |

| C=O | 1.210 | |

| C-OH | 1.360 | |

| C-N(CH₃)₂ | 1.370 | |

| Pyridine C-N | 1.340 | |

| Bond Angle (°) | O=C-OH | 123.0 |

| C-C-N(pyridine) | 118.5 | |

| C-N-C (amino) | 117.0 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C-O | ~180 (for planar conformer) |

| C(ring)-C(ring)-N-C | Variable |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. jocpr.comnih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or wagging of functional groups. nih.gov

For this compound, characteristic vibrational frequencies are expected for the carboxylic acid group (C=O stretch, O-H stretch), the dimethylamino group (C-N stretch, C-H stretches), and the pyridine ring (C=C and C=N stretches, C-H bending). researchgate.net Theoretical calculations on nicotinic acid and its derivatives have shown good agreement with experimental FT-IR and Raman spectra, allowing for detailed assignments of the observed bands. jocpr.comnih.govnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Exemplary Data) This table shows predicted vibrational frequencies for key functional groups of this compound, based on published data for nicotinic acid and its derivatives. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer) |

| C-H Stretch | Methyl groups | 2950 - 3050 |

| C-H Stretch | Pyridine Ring | 3070 - 3100 |

| C=O Stretch | Carboxylic Acid | ~1710 |

| C=C, C=N Stretch | Pyridine Ring | 1580 - 1620 |

| C-N Stretch | Dimethylamino | 1300 - 1350 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. researchgate.netresearchgate.net

In this compound, the electron-donating dimethylamino group is expected to significantly influence the HOMO, likely raising its energy level. Conversely, the electron-withdrawing carboxylic acid and the pyridine ring will contribute to the character of the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.govnih.gov From the HOMO and LUMO energies, important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated. nih.govnih.gov

Table 3: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Exemplary Data) This table provides representative values for FMO energies and related chemical descriptors for this compound, extrapolated from studies on similar aromatic amines and nicotinic acid derivatives. nih.govjocpr.comresearchgate.net

| Parameter | Definition | Predicted Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.20 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.40 |

| Ionization Potential (I) | -E(HOMO) | 6.20 |

| Electron Affinity (A) | -E(LUMO) | 1.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.20 |

| Chemical Softness (S) | 1 / η | 0.45 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. proteopedia.org The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic interaction. jocpr.comresearchgate.net The hydrogen atom of the carboxylic acid and the hydrogens on the pyridine ring would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. jocpr.com The MEP map provides a comprehensive picture of the molecule's size, shape, and charge distribution, which is fundamental to understanding its intermolecular interactions. nih.gov

The presence of both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-COOH) on the same pyridine ring suggests the possibility of significant intramolecular charge transfer (ICT). nih.gov This phenomenon can be investigated computationally using methods like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with electron delocalization from a donor NBO to an acceptor NBO.

In this compound, a significant charge transfer is anticipated from the lone pair of the nitrogen atom in the dimethylamino group to the antibonding orbitals of the pyridine ring and the carboxylic acid group. researchgate.netnih.gov This ICT contributes to the molecule's electronic stability and influences its spectroscopic properties and reactivity. The magnitude of this charge transfer can be estimated by analyzing the calculated atomic charges and the energies of hyperconjugative interactions. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies

While DFT calculations provide insights into the properties of a single, isolated molecule (often in the gas phase), Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and binding events.

For this compound, MD simulations could be used to study its solvation in water, providing information on its hydration shell and hydrogen bonding interactions. Furthermore, if this compound were being investigated for biological activity, MD simulations could model its interaction with a target protein. nih.gov Such simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction, offering valuable guidance for drug design and development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For derivatives of nicotinic acid, including this compound, QSAR models provide a framework for understanding how structural modifications influence their interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While specific QSAR models exclusively developed for this compound are not widely published, the methodologies applied to the broader class of nicotinic ligands are directly relevant.

These studies typically involve the analysis of a series of related compounds to establish a mathematical relationship between their chemical structures and observed biological activities. researchgate.net The goal is to identify the key molecular descriptors—physicochemical, steric, and electronic properties—that govern the activity.

Commonly employed QSAR approaches for nicotinic acid derivatives include:

Hansch Analysis: This classical QSAR method relates biological activity to physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For nicotinic ligands, this approach helps to quantify the impact of substituents on receptor affinity. researchgate.net

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity of molecules with the 3D steric and electrostatic fields they produce. For a series of nicotinic agonists, CoMFA can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for high receptor affinity. researchgate.net The robustness of such models is often validated by predicting the activity of an external set of compounds. researchgate.net

The development of a QSAR model for a series of compounds related to this compound would involve calculating various molecular descriptors. These descriptors are essential for building a predictive model.

Table 1: Typical Molecular Descriptors in QSAR Models for Nicotinic Ligands

| Descriptor Class | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity with the receptor binding site. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Defines the size and shape requirements for optimal fit within the receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

By analyzing these descriptors for a set of molecules including this compound and its analogs, a predictive model could be constructed. Such models are instrumental in the rational design of new derivatives with potentially enhanced potency or selectivity for specific nAChR subtypes. nih.gov

Solvent Effects on Molecular Structure and Interactions

The surrounding solvent environment can significantly influence the molecular structure, stability, and intermolecular interactions of a compound like this compound. Theoretical investigations, particularly using computational models, are employed to understand these effects. The Polarizable Continuum Model (PCM) is a common technique used to study solvent effects on the geometry and properties of molecules. researchgate.net

Studies on the closely related nicotinic acid have shown that solvent polarity plays a crucial role in the strength of intermolecular hydrogen bonds. researchgate.net For this compound, which contains both a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting nitrogen atoms (on the pyridine ring and the dimethylamino group), solvent effects are expected to be pronounced.

A systematic study on the nicotinic acid dimer using Density Functional Theory (DFT) calculations with the PCM technique revealed how solvents with different dielectric constants (ε) alter molecular geometry. It was found that as the dielectric constant of the solvent increases, the strength of N···H–O hydrogen bonds is significantly enhanced, as indicated by a decrease in the hydrogen bond distance. researchgate.net This effect is most pronounced when moving from a vacuum to moderately polar solvents and becomes less significant in highly polar media. researchgate.net

This principle can be extended to this compound. The polarity of the solvent would influence the tautomeric and ionic equilibria of the molecule, affecting the protonation state of the pyridine nitrogen, the dimethylamino group, and the carboxylic acid. Molecular dynamics simulations can also be utilized to predict how solvent effects influence reaction kinetics for the synthesis of its derivatives.

Table 2: Influence of Solvent Dielectric Constant on Hydrogen Bond Strength in a Nicotinic Acid Model System

| Solvent | Dielectric Constant (ε) | Predicted Effect on Hydrogen Bonds |

|---|---|---|

| Vacuum | 1.0 | Baseline Interaction Strength |

| Benzene | 2.2 | Minor Strengthening |

| Dichloroethane | 10.4 | Moderate Strengthening |

| Acetone | 20.7 | Significant Strengthening |

| Methanol | 32.6 | Strong Strengthening |

This table is based on findings for the nicotinic acid dimer, which serves as a model for understanding solvent effects on derivatives like this compound. researchgate.net

Biological and Pharmacological Activities of 6 Dimethylamino Nicotinic Acid and Its Derivatives

Antimicrobial and Antifungal Activities

Derivatives of nicotinic acid have demonstrated notable potential as antimicrobial and antifungal agents. researchgate.netnih.gov The search for new compounds to combat drug-resistant pathogens is a critical area of research, and these derivatives present a promising avenue. nih.gov

In vitro Evaluation Methods (e.g., Paper Disc Diffusion, Agar (B569324) Streak Dilution)

The antimicrobial and antifungal efficacy of nicotinic acid derivatives is commonly assessed using established in vitro methods. These techniques are crucial for determining the spectrum of activity and the potency of the synthesized compounds.

One prevalent method is the broth microdilution method , which is utilized to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms, including bacteria and fungi. mdpi.com This method involves preparing serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth of the microorganisms is observed after a specific incubation period to identify the lowest concentration of the compound that inhibits visible growth.

Another technique is the agar streak dilution method . This method involves incorporating the test compound into an agar medium at different concentrations. The surface of the agar is then streaked with the test microorganisms. The concentration at which the compound prevents microbial growth is then determined. researchgate.net

The paper disc diffusion method is another widely used qualitative or semi-quantitative test. In this method, sterile paper discs impregnated with a known concentration of the test compound are placed on an agar plate that has been uniformly inoculated with a test microorganism. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the antimicrobial and antifungal activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net

Studies on various nicotinic acid derivatives have revealed a range of MIC values against different pathogens. For instance, certain nicotinamide (B372718) derivatives have shown significant activity against Candida albicans, with one of the most active compounds exhibiting an MIC value of 0.25 μg/mL. nih.gov This particular compound also demonstrated potent activity against several fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov

In another study, newly synthesized nicotinamides were tested against a panel of bacteria and fungi. mdpi.com The results indicated that Pseudomonas aeruginosa was highly susceptible to some of these compounds, with one derivative significantly inhibiting its growth at a concentration of 0.016 mM. mdpi.com Another derivative was particularly effective against Gram-positive bacteria at a concentration of 0.03 mM. mdpi.com

Furthermore, research on acylhydrazone derivatives of nicotinic acid has demonstrated high activity, especially against Gram-positive bacterial strains like Staphylococcus epidermidis (MIC = 1.95 µg/mL) and Staphylococcus aureus (MIC = 3.91 µg/mL). mdpi.com

The determination of MIC values is crucial for understanding the potency of these derivatives and for guiding further development of new antimicrobial and antifungal agents.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of 6-(dimethylamino)nicotinic acid derivatives, SAR studies help in identifying the key structural features responsible for their antimicrobial and antifungal efficacy.

Research on nicotinamide derivatives has revealed that specific substitutions on the molecule are critical for its antifungal activity. nih.gov For example, a study on a series of nicotinamide derivatives found that the position of the amino and isopropyl groups on one of the most active compounds was crucial for its potent antifungal effect against Candida albicans. nih.gov This highlights the importance of substituent positioning in determining biological activity.

Furthermore, studies on acylhydrazones derived from nicotinic acid have shown that they are generally more active against Gram-positive bacteria than their corresponding 1,3,4-oxadiazoline derivatives. mdpi.com Conversely, the 3-acetyl-1,3,4-oxadiazolines demonstrated greater activity against yeasts than the acylhydrazones. mdpi.com This suggests that the core heterocyclic structure plays a significant role in dictating the spectrum of antimicrobial activity. For instance, the conversion of an acylhydrazone with a 2-hydroxy-3,5-diiodophenyl substituent to its 1,3,4-oxadiazoline derivative resulted in a halving of its activity against the same bacterial strains. mdpi.com

These SAR findings provide valuable insights for the rational design of more potent and selective antimicrobial agents based on the nicotinic acid scaffold.

Antibiofilm Properties

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant attribute for a potential antimicrobial agent.

Derivatives of nicotinic acid have shown promising antibiofilm properties. For example, certain nicotinamide derivatives have demonstrated the ability to inhibit the formation of hyphae in Candida albicans, a crucial step in biofilm development. nih.gov One particular compound, 16g, not only showed potent antifungal activity but also exhibited anti-hyphal and anti-biofilm activities in vitro, which were linked to its ability to disrupt the cell wall of C. albicans. nih.gov

In a different study, nineteen 6-polyaminosterol derivatives were evaluated for their antibiofilm activities against several resistant bacterial strains, including carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Pseudomonas aeruginosa (CRPA), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). mdpi.comnih.gov The results showed that these derivatives had noticeable antibiofilm activities. mdpi.com Specifically, derivatives 4e and 4f were identified as the most potent, displaying activities comparable to conventional antibiotics in preventing biofilm formation and eradicating established biofilms. mdpi.comnih.gov For instance, against MRSA, four derivatives, including 4e and 4f, showed more activity in biofilm eradication than squalamine. mdpi.com

These findings underscore the potential of nicotinic acid derivatives and related compounds as valuable agents in combating biofilm-associated infections.

Anti-inflammatory and Analgesic Activities

In addition to their antimicrobial properties, nicotinic acid and its derivatives have been investigated for their anti-inflammatory and analgesic effects. researchgate.netnih.gov These activities are crucial in the management of various pathological conditions characterized by inflammation and pain.

In vivo Models (e.g., Acetic Acid Induced Writhing, Carrageenan-Induced Paw Edema)

To evaluate the anti-inflammatory and analgesic potential of this compound and its derivatives, researchers employ various established in vivo animal models. These models mimic specific aspects of inflammation and pain, allowing for the assessment of a compound's efficacy.

Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model for screening acute anti-inflammatory activity. nih.govnih.gov In this model, an inflammatory agent, carrageenan, is injected into the paw of a test animal, typically a rat or mouse. This injection induces a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at different time points after carrageenan administration. The ability of a test compound, administered prior to the carrageenan injection, to reduce the extent of paw swelling compared to a control group is a measure of its anti-inflammatory activity. nih.gov For instance, nicotinic acid itself has been shown to inhibit carrageenan-induced paw edema in both mice and rats. nih.gov Similarly, certain derivatives of nicotinic acid have been evaluated for their anti-inflammatory effects using this model. nih.gov

Acetic Acid-Induced Writhing Test: This is a common and sensitive method for screening analgesic activity, particularly for peripherally acting analgesics. In this test, a dilute solution of acetic acid is injected intraperitoneally into mice, which induces a characteristic stretching and writhing response. The number of writhes is counted over a specific period. Pre-treatment with a potential analgesic compound will reduce the number of writhes, indicating its pain-relieving properties. nih.gov This model is useful for evaluating the ability of a compound to inhibit the inflammatory pain response.

These in vivo models are essential tools for the preclinical evaluation of the anti-inflammatory and analgesic potential of new chemical entities, including derivatives of this compound.

Modulation of Inflammatory Cytokines (TNF-α, IL-6)

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in systemic inflammation. nih.gov The modulation of these cytokines is a critical mechanism for controlling inflammatory responses. Nicotinic acid (niacin), a related compound, has been shown to decrease the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in stimulated macrophages. nih.gov This suggests a potential anti-inflammatory role for nicotinic acid and its derivatives. nih.gov Studies on compounds with similar structures, such as dimethylacetamide, have also demonstrated a significant association between exposure to the compound and elevated levels of TNF-α and IL-6, highlighting the potential for dimethyl-containing compounds to interact with inflammatory pathways. nih.gov

The following table illustrates the dose-dependent effect of a dimethyl-containing compound on cytokine levels, as observed in one study.

Table 1: Impact of Dimethyl-Compound Exposure on Inflammatory Cytokine Levels Data based on a study of dimethylacetamide exposure and is for illustrative purposes of cytokine modulation.

| Exposure Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 56.86 | 38.08 |

| Exposed | 145.52 | 89.19 |

Source: Adapted from research on Dimethylacetamide exposure. nih.gov

Myeloperoxidase (MPO) Activity Assessment

Myeloperoxidase (MPO) is a crucial enzyme found predominantly in neutrophils, a type of white blood cell. nih.govnih.gov It plays a significant role in the innate immune system's defense against microbes by converting hydrogen peroxide (H₂O₂) into highly reactive hypochlorous acid (HOCl), a potent antimicrobial agent. nih.gov MPO levels are often used as a key biomarker for inflammation and disease severity, with elevated levels found in various inflammatory conditions. nih.gov The enzyme's activity is associated with tissue damage during chronic inflammation due to the powerful oxidants it produces. nih.gov While MPO is a critical target in inflammatory disease research, specific studies assessing the direct effect of this compound on MPO activity are not extensively detailed in the current body of literature.

Anticancer and Cytotoxic Potentials

Research into nicotinic acid derivatives has revealed significant potential in the development of anticancer agents. nih.gov A study focused on designing novel nicotinic acid-based compounds identified derivatives with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. nih.gov

One particular derivative, designated as compound 5c, demonstrated notable cytotoxic potential. nih.gov It exhibited superior activity compared to the standard drug doxorubicin (B1662922) against HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines. nih.gov The mechanism of action for compound 5c involves the inhibition of VEGFR-2, leading to the induction of apoptosis, which was confirmed by a significant increase in caspase-3 levels. nih.gov

Table 2: Anticancer Activity of Nicotinic Acid Derivative (Compound 5c)

| Parameter | Result | Significance |

|---|---|---|

| Target | VEGFR-2 | Key receptor in tumor angiogenesis |

| IC₅₀ Value | 0.068 µM | Indicates high inhibitory potency |

| Apoptosis Induction | 4.3-fold increase in caspase-3 | Confirms programmed cell death pathway |

Source: Data from a study on novel nicotinic acid derivatives. nih.gov

This derivative also showed promising antioxidant activity, nearly comparable to that of ascorbic acid, suggesting a dual mechanism of action that combines cytotoxicity with the mitigation of oxidative stress. nih.gov

Other Biological Activities

Beyond the specific activities detailed above, nicotinic acid and its derivatives exhibit a range of other biological effects.

Antioxidant Activity : Several derivatives have been shown to possess potent antioxidant properties. researchgate.net For example, certain novel synthesized compounds exhibited superoxide (B77818) dismutase (SOD)-like activity, which is crucial for protecting cells from oxidative damage. nih.gov This antioxidant capacity is a recurring theme in the study of niacin-related molecules. nih.gov

Antibacterial Activity : Research has also explored the antibacterial potential of nicotinic acid derivatives. Acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including strains of Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Tyrosinase Inhibition : Some nicotinic acid derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net This suggests potential applications in cosmetology for managing hyperpigmentation. researchgate.net

Central Nervous System Effects : Niacin is essential for the growth and maintenance of the central nervous system (CNS). nih.gov It has demonstrated anti-inflammatory and anti-apoptotic activities in various cells, suggesting neuroprotective potential. nih.gov

Antihyperlipidemic Activity.nih.govnih.govnih.govwikipedia.orgdrugbank.com

Nicotinic acid and its derivatives have long been recognized for their beneficial effects on lipid profiles. nih.govnih.govwikipedia.orgmongoliajol.info These compounds are known to influence various aspects of lipid metabolism, leading to a reduction in levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while simultaneously increasing high-density lipoprotein (HDL) cholesterol. nih.govwikipedia.org The primary mechanism involves the inhibition of fatty acid mobilization from adipose tissue, which in turn decreases the synthesis of very-low-density lipoprotein (VLDL) and LDL cholesterol. nih.gov Furthermore, nicotinic acid appears to boost HDL cholesterol by reducing the clearance of apolipoprotein A-I in the liver and promoting reverse cholesterol transport. nih.gov

In the quest for novel and more effective antihyperlipidemic agents, researchers have synthesized and evaluated various derivatives of nicotinic acid. One such study focused on new 3,5-diphenylpyrazole (B73989) derivatives incorporating a nicotinic acid hydrazide moiety. nih.gov In a high-cholesterol diet-fed rat model, specific compounds from this series demonstrated significant antihyperlipidemic activity. nih.gov